- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,
Cas no 97511-05-2 (4-Bromodibenzothiophene)

4-Bromodibenzothiophene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromodibenzo[b,d]thiophene
- 4-Bromodibenzothiophene
- 4-bromo-Dibenzothiophene
- Dibenzothiophene,4-bromo-
- Dibenzothiophene, 4-bromo-
- AK110516
- dibenzo[b,d]thiophene, 4-bromo-
- GJXAVNQWIVUQOD-UHFFFAOYSA-N
- VT20280
- FCH1334446
- SY030030
- BC005174
- AX8095234
- Y5819
- ST24043487
- B4449
- 4-Bromodibenzo[b,d]thiophene;Di
- 4-Bromodibenzothiophene (ACI)
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
- SCHEMBL232632
- W-200538
- 97511-05-2
- GEO-02665
- AKOS016008829
- DTXSID50332505
- DS-4628
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
- CS-W022120
- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- 4-Bromodibenzo[b pound notd]thiophene
- DB-028760
- MFCD02683746
-
- MDL: MFCD02683746
- Inchi: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- InChI Key: GJXAVNQWIVUQOD-UHFFFAOYSA-N
- SMILES: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3
Computed Properties
- Exact Mass: 261.94500
- Monoisotopic Mass: 261.94518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 28.2
Experimental Properties
- Density: 1.611
- Melting Point: 85.0 to 89.0 deg-C
- Boiling Point: 386.6℃ at 760 mmHg
- Flash Point: 187.6 °C
- PSA: 28.24000
- LogP: 4.81700
4-Bromodibenzothiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM158416-5g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 5g |
$22 | 2022-08-30 | |
Ambeed | A177042-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 25g |
$26.0 | 2025-02-27 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-1G |
4-Bromodibenzothiophene |
97511-05-2 | >98.0%(GC) | 1g |
¥80.00 | 2024-04-15 | |
abcr | AB444187-5 g |
4-Bromodibenzo[b,d]thiophene, 95%; . |
97511-05-2 | 95% | 5g |
€87.80 | 2023-07-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-5G |
4-Bromodibenzothiophene |
97511-05-2 | >98.0%(GC) | 5g |
¥230.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4449-1g |
4-Bromodibenzothiophene |
97511-05-2 | 98.0%(GC) | 1g |
¥120.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-250mg |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 250mg |
¥24.0 | 2022-10-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-1g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 98% | 1g |
¥29.0 | 2022-10-09 | |
abcr | AB444187-10 g |
4-Bromodibenzo[b,d]thiophene, 95%; . |
97511-05-2 | 95% | 10g |
€105.70 | 2023-07-18 | |
Chemenu | CM158416-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 25g |
$64 | 2021-06-16 |
4-Bromodibenzothiophene Production Method
Production Method 1
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
Production Method 2
- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,
Production Method 3
- Preparation of aromatic amines for organic electric device, Korea, , ,
Production Method 4
- Heteroatom-facilitated lithiationsOrganic Reactions (Hoboken, 1979, (1979),,
Production Method 5
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer TherapyACS Omega, 2019, 4(5), 9228-9234,
Production Method 6
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,
Production Method 7
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
- Light-Promoted Nickel-Catalyzed Aromatic Halogen ExchangeACS Catalysis, 2022, 12(18), 11089-11096,
Production Method 8
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
Production Method 9
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC ComplexOrganometallics, 2012, 31(21), 7447-7452,
Production Method 10
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
- A new synthesis of fungicidal methyl (E)-3-methoxypropenoatesTetrahedron, 1998, 54(26), 7595-7614,
Production Method 11
- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivityInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550,
Production Method 12
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole DerivativeJournal of Fluorescence, 2017, 27(2), 451-461,
Production Method 13
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
Production Method 14
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,
Production Method 15
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,
Production Method 16
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,
Production Method 17
- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivityKyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71,
Production Method 18
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
Production Method 19
1.2 Reagents: Dibromoethane ; -78 °C → rt
- Dibenzothiophenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4,
4-Bromodibenzothiophene Raw materials
- 4-Iododibenzothiophene
- 1,2-Dibromoethane
- Dibenzothiophene
- Silane, 4-dibenzothienyltrimethyl-
- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-
4-Bromodibenzothiophene Preparation Products
4-Bromodibenzothiophene Related Literature
-
Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811
-
Xi Chen,Siqi Liu,Yuling Sun,Daokun Zhong,Zhao Feng,Xiaolong Yang,Bochao Su,Yuanhui Sun,Guijiang Zhou,Bo Jiao,Zhaoxin Wu Mater. Chem. Front. 2023 7 1841
-
Bo-Sun Yun,So-Yoen Kim,Jin-Hyoung Kim,Ho-Jin Son,Sang Ook Kang J. Mater. Chem. C 2021 9 4062
-
4. Deep blue organic light-emitting devices enabled by bipolar phenanthro[9,10-d]imidazole derivativesShuo Chen,Yukun Wu,Yi Zhao,Daining Fang RSC Adv. 2015 5 72009
-
Yu Jin Kang,Ju Hui Yun,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2019 7 4573
Additional information on 4-Bromodibenzothiophene
4-Bromodibenzothiophene (CAS No. 97511-05-2): A Comprehensive Overview
4-Bromodibenzothiophene (CAS No. 97511-05-2) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceutical research, and organic synthesis. This compound belongs to the dibenzothiophene family, which is characterized by its unique bicyclic structure consisting of two benzene rings fused to a thiophene ring. The presence of a bromine atom at the 4-position further enhances its chemical reactivity and functional versatility.
The synthesis of 4-Bromodibenzothiophene involves advanced organic chemistry techniques, often leveraging Friedel-Crafts alkylation or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. This compound is particularly valued for its ability to act as a precursor in the construction of complex aromatic systems, which are essential in the development of novel materials and drugs.
One of the most promising applications of 4-Bromodibenzothiophene lies in its use as a building block for advanced materials. Researchers have explored its potential in creating high-performance polymers and organic semiconductors. For instance, studies published in leading journals such as Nature Materials and Advanced Functional Materials have demonstrated that derivatives of this compound can exhibit exceptional electronic properties, making them suitable for applications in flexible electronics and optoelectronic devices.
In the pharmaceutical industry, 4-Bromodibenzothiophene has shown potential as a scaffold for drug discovery. Its rigid aromatic framework allows for precise functionalization, enabling the creation of molecules with specific bioactivity profiles. Recent research has focused on its role in anti-cancer drug design, where it has been used to develop compounds that target specific oncogenic pathways with high precision.
The chemical stability and reactivity of dibenzothiophene derivatives, including 4-Bromodibenzothiophene, make them ideal candidates for use in energy storage systems. For example, studies have shown that these compounds can serve as cathode materials in lithium-ion batteries, offering improved energy density and cycling stability compared to traditional materials.
In conclusion, 4-Bromodibenzothiophene (CAS No. 97511-05-2) stands out as a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in future innovations across materials science, pharmaceuticals, and energy technology.
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